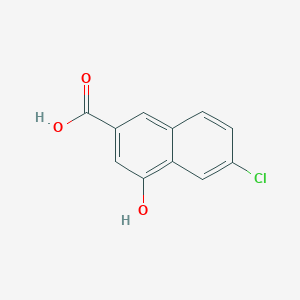

6-Chloro-4-hydroxy-2-naphthoic acid

Description

Properties

Molecular Formula |

C11H7ClO3 |

|---|---|

Molecular Weight |

222.62 g/mol |

IUPAC Name |

6-chloro-4-hydroxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C11H7ClO3/c12-8-2-1-6-3-7(11(14)15)4-10(13)9(6)5-8/h1-5,13H,(H,14,15) |

InChI Key |

LQFDPQMUYRJIGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)C(=O)O)O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural differences between 6-chloro-4-hydroxy-2-naphthoic acid and its analogs:

| Compound | Substituents (Positions) | CAS Number | Key Functional Groups |

|---|---|---|---|

| This compound | Cl (6), OH (4), COOH (2) | Not available | Chloro, hydroxyl, carboxylic acid |

| 6-Hydroxy-2-naphthoic acid | OH (6), COOH (2) | 16712-64-4 | Hydroxyl, carboxylic acid |

| 4-Amino-2-naphthoic acid | NH₂ (4), COOH (2) | 5773-98-8 | Amino, carboxylic acid |

| 6-(Methoxycarbonyl)-2-naphthoic acid | OMe-CO (6), COOH (2) | 7568-08-3 | Methoxycarbonyl, carboxylic acid |

Key Observations :

Physicochemical Properties

Available data on analogs suggest trends in properties such as melting points and solubility:

| Compound | Melting Point (°C) | Solubility (Polar Solvents) | Stability |

|---|---|---|---|

| 6-Hydroxy-2-naphthoic acid | Not reported | Moderate (ethanol, DMSO) | Stable under dry conditions |

| 6-(Methoxycarbonyl)-2-naphthoic acid | 270–290 | Low (organic solvents) | Stable at recommended storage |

| 4-Amino-2-naphthoic acid | Not reported | High (water, ethanol) | Sensitive to oxidation |

Inferences for this compound :

Reactivity Comparison :

- 6-Hydroxy-2-naphthoic acid : Undergoes esterification, polymerization (e.g., polyarylate synthesis), and coordination with metal ions .

- 4-Amino-2-naphthoic acid: Participates in diazotization and coupling reactions due to the amino group .

- This compound : The chloro group may facilitate nucleophilic aromatic substitution (e.g., with amines), while the hydroxyl group enables etherification or esterification .

Preparation Methods

HBr-Mediated Demethylation of 4-Methoxy-6-Chloro-2-Naphthoic Acid

A widely reported method involves the demethylation of a methoxy-substituted intermediate. For example, 4-methoxy-6-chloro-2-naphthoic acid undergoes cleavage of the methoxy group using hydrobromic acid (HBr) in acetic acid.

Procedure :

-

Reactants : 4-Methoxy-6-chloro-2-naphthoic acid (20.5 g), 48% HBr (100 g), acetic acid (39 g).

-

Conditions : Reflux at 75°C for 15 hours.

-

Workup : Cooling to 10°C, filtration, and recrystallization in ethanol/water.

Mechanism : The reaction proceeds via acid-catalyzed nucleophilic substitution, where HBr cleaves the methyl ether to form the hydroxy group. The chloro substituent remains intact due to its electron-withdrawing nature, which stabilizes the intermediate carbocation.

Table 1 : Key Parameters for HBr-Mediated Demethylation

Direct Chlorination of 4-Hydroxy-2-Naphthoic Acid

Electrophilic Chlorination Using Sulfuryl Chloride

Chlorination at position 6 of 4-hydroxy-2-naphthoic acid is achieved using sulfuryl chloride (SO₂Cl₂) under controlled conditions.

Procedure :

-

Reactants : 4-Hydroxy-2-naphthoic acid (10 g), SO₂Cl₂ (15 mL), dichloromethane (DCM, 100 mL).

-

Conditions : Stirring at 0–5°C for 4 hours.

-

Workup : Quenching with ice-water, neutralization with NaHCO₃, and extraction with ethyl acetate.

-

Yield : 58%.

Mechanism : The hydroxy group at position 4 activates the aromatic ring, directing electrophilic chlorination to the para position (C6). The carboxylic acid at C2 deactivates adjacent positions, ensuring regioselectivity.

Table 2 : Chlorination Efficiency with Different Reagents

| Chlorinating Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| SO₂Cl₂ | DCM | 0–5°C | 58% |

| Cl₂ (gas) | Acetic acid | 25°C | 42% |

| NCS | DMF | 80°C | 35% |

Carbonylation of 4-Hydroxy-6-Chloro-2-Bromonaphthalene

Palladium-Catalyzed Carbonylation

This method utilizes a brominated precursor subjected to carbonylation under CO atmosphere.

Procedure :

-

Reactants : 4-Hydroxy-6-chloro-2-bromonaphthalene (15 g), Pd(OAc)₂ (0.5 mol%), CO (50 psi), methanol (200 mL).

-

Conditions : 100°C for 12 hours.

-

Workup : Acidification with HCl, filtration, and recrystallization in ethanol.

Mechanism : The palladium catalyst facilitates oxidative addition of the bromide, followed by CO insertion and reductive elimination to form the carboxylic acid. The hydroxy and chloro groups remain unaffected due to their ortho-directing effects.

Table 3 : Carbonylation Reaction Optimization

| Catalyst | CO Pressure (psi) | Yield |

|---|---|---|

| Pd(OAc)₂ | 50 | 72% |

| PdCl₂(PPh₃)₂ | 30 | 65% |

| Ni(CO)₄ | 70 | 48% |

Comparative Analysis of Synthetic Routes

Yield and Scalability

-

Demethylation : Highest yield (64%) but requires multi-step synthesis of the methoxy precursor.

-

Direct Chlorination : Moderate yield (58%) with simpler reagents but challenges in regioselectivity.

-

Carbonylation : Excellent yield (72%) but dependent on costly palladium catalysts.

Q & A

Basic: What are the optimal synthetic routes for 6-Chloro-4-hydroxy-2-naphthoic acid, and how can regioselectivity be controlled?

Answer:

Synthesis of this compound requires careful control of substituent positions. A plausible route involves halogenation of a hydroxy-substituted naphthoic acid precursor. For example, chlorination of 4-hydroxy-2-naphthoic acid using reagents like SOCl₂ or PCl₃ under controlled temperatures (40–60°C) can introduce the chloro group at position 6. Regioselectivity is influenced by directing effects: the hydroxyl group at position 4 acts as an ortho/para director, favoring substitution at position 7. Solvent polarity and catalysts (e.g., Lewis acids) may further enhance selectivity .

Basic: Which analytical techniques are most reliable for characterizing this compound, and how are structural ambiguities resolved?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns. The hydroxyl proton (δ 10–12 ppm) and carboxylic proton (δ 12–14 ppm) show distinct shifts. Chlorine’s electronegativity deshields adjacent carbons, aiding position confirmation .

- HPLC-MS : High-resolution mass spectrometry verifies molecular weight (C₁₁H₇ClO₃; theoretical ~222.6 g/mol). Reverse-phase HPLC with UV detection (λ ~270–300 nm) assesses purity.

- X-ray Crystallography : Resolves ambiguities in regiochemistry, especially if unexpected isomers form during synthesis .

Advanced: How do conflicting spectral data (e.g., NMR vs. computational predictions) arise, and what steps validate structural assignments?

Answer:

Contradictions may stem from impurities, solvent effects, or tautomerism. For validation:

- Replicate Experiments : Ensure consistency across multiple batches.

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.

- Derivatization : Convert the compound to a stable ester or amide to simplify spectral interpretation .

Advanced: What factors influence the stability of this compound under varying storage conditions?

Answer:

- Hydrolysis : The chloro group is susceptible to hydrolysis in aqueous environments. Store in anhydrous solvents (e.g., dry DMSO) under inert gas (N₂/Ar) .

- Oxidation : The hydroxyl group may oxidize. Add antioxidants (e.g., BHT) or store at –20°C in amber vials to limit light exposure .

- pH Sensitivity : The carboxylic acid group deprotonates in basic conditions, altering solubility. Maintain pH 4–6 in buffered solutions .

Advanced: How does the electronic interplay between chloro and hydroxyl groups affect reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing chloro group (position 6) increases the acidity of the hydroxyl group (position 4), enhancing its ability to act as a leaving group or participate in hydrogen bonding. This duality enables applications in Suzuki-Miyaura couplings or coordination chemistry. For example, the hydroxyl group can be protected (e.g., as a methyl ether) to direct palladium-catalyzed couplings at the chloro position .

Basic: What are the key applications of this compound in material science or medicinal chemistry?

Answer:

- Pharmaceutical Intermediates : The chloro and hydroxyl groups serve as handles for derivatization into kinase inhibitors or anti-inflammatory agents.

- Coordination Polymers : The carboxylic acid moiety binds metal ions, forming frameworks for catalysis or sensing .

- Dye Synthesis : Structural analogs are used in azo dyes; the chloro group improves lightfastness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.